molecular formula C16H20N2O3S B2589820 N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide CAS No. 850932-34-2

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide

Cat. No.: B2589820
CAS No.: 850932-34-2
M. Wt: 320.41
InChI Key: MDUBMBBGVSFVHJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclohexyl group attached to the nitrogen atom of the indole ring and a sulfonyl group at the 3-position of the indole ring, making it a unique structure with potential biological significance.

Mechanism of Action

Target of Action

It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole core with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the nitrogen atom of the indole ring through nucleophilic substitution reactions using cyclohexyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can be compared with other indole derivatives to highlight its uniqueness:

    N-cyclohexyl-2-(1H-indole-3-yl)acetamide: Lacks the sulfonyl group, which may result in different biological activities and chemical reactivity.

    N-cyclohexyl-2-(1H-indole-3-sulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, potentially altering its biological properties.

    N-cyclohexyl-2-(1H-indole-3-sulfonyl)propionamide: Contains a propionamide group, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUBMBBGVSFVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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